

In-Depth Technical Guide: Isotopic Purity of Diltiazem-d4 Hydrochloride

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Compound of Interest

Compound Name: *Diltiazem-d4 Hydrochloride*

Cat. No.: *B602453*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data related to the isotopic purity of **Diltiazem-d4 Hydrochloride**. The information is intended to assist researchers and scientists in understanding and implementing quality control procedures for this deuterated active pharmaceutical ingredient.

Quantitative Data Summary

The isotopic purity of **Diltiazem-d4 Hydrochloride** is a critical quality attribute, ensuring its suitability as an internal standard in pharmacokinetic studies and other applications. The following tables summarize the key analytical data, including isotopic distribution and chemical purity.

Table 1: Isotopic Distribution of **Diltiazem-d4 Hydrochloride**

Isotopic Species	Normalized Intensity (%)
d0	0.00
d1	0.00
d2	0.00
d3	0.00
d4	100.00
Data sourced from a representative Certificate of Analysis[1].	

Table 2: Chemical Purity and Other Analytical Data

Test	Specification	Result
HPLC Purity	>95%	98.89% (at 205 nm)
Isotopic Purity	>95%	>99.9%
Mass Spectrometry	Conforms to Structure	Conforms
NMR	Conforms to Structure	Conforms
Elemental Analysis	Conforms	%C: 57.13, %H: 5.94, %N: 5.78
Chloride Content	Report Result	8.38% by Ion Chromatography
Data sourced from a representative Certificate of Analysis[1].		

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of **Diltiazem-d4 Hydrochloride**'s isotopic and chemical purity. The following sections outline the typical experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify **Diltiazem-d4 Hydrochloride** from its non-deuterated counterpart and other potential impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reversed-phase column, such as a C8 or C18, is typically used. For example, an Inertsil C18 column (4.6 mm × 250 mm, 5 µm) has been shown to be effective.
- **Mobile Phase:** A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mixture of 0.1% acetic acid in water (30 volumes) and acetonitrile (70 volumes) can be employed.
- **Flow Rate:** A flow rate of 1.0 mL/min is generally appropriate.
- **Column Temperature:** The column is typically maintained at ambient temperature, for example, 30°C.
- **Detection:** UV detection at 240 nm is suitable for monitoring the elution of Diltiazem.
- **Sample Preparation:** A solution of **Diltiazem-d4 Hydrochloride** is prepared in a suitable solvent, such as methanol, at a concentration of approximately 1.0 mg/mL. An injection volume of 10 µL is commonly used.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the primary technique for determining the isotopic distribution of **Diltiazem-d4 Hydrochloride**. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

- **Instrumentation:** A liquid chromatography-tandem mass spectrometer (LC-MS/MS) system is ideal.
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is commonly used.

- **Mass Analyzer:** A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to resolve the different isotopologues.
- **Scan Mode:** Full scan mode is used to acquire the mass spectrum over a relevant m/z range.
- **Data Analysis:** The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, and d4 species are measured. The isotopic purity is calculated based on the percentage of the d4 isotopologue relative to the sum of all isotopologues. For Diltiazem-d4, the (M+H)⁺ ion would be monitored around m/z 419.22.

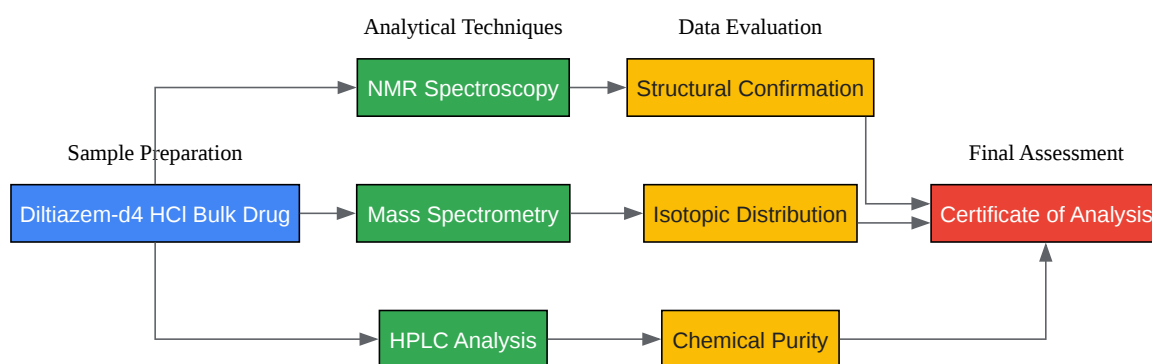
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Location

NMR spectroscopy is essential for confirming the chemical structure and verifying the specific locations of the deuterium atoms.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).
- **Experiments:**
 - ¹H NMR: This spectrum is used to confirm the overall structure. The absence or significant reduction of signals at the positions where deuterium has been incorporated provides evidence of successful deuteration.
 - ¹³C NMR: This spectrum provides information about the carbon skeleton and can be used to further confirm the structure.
 - 2D NMR (e.g., COSY, HSQC): These experiments can be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule, thereby verifying the location of the deuterium labels.

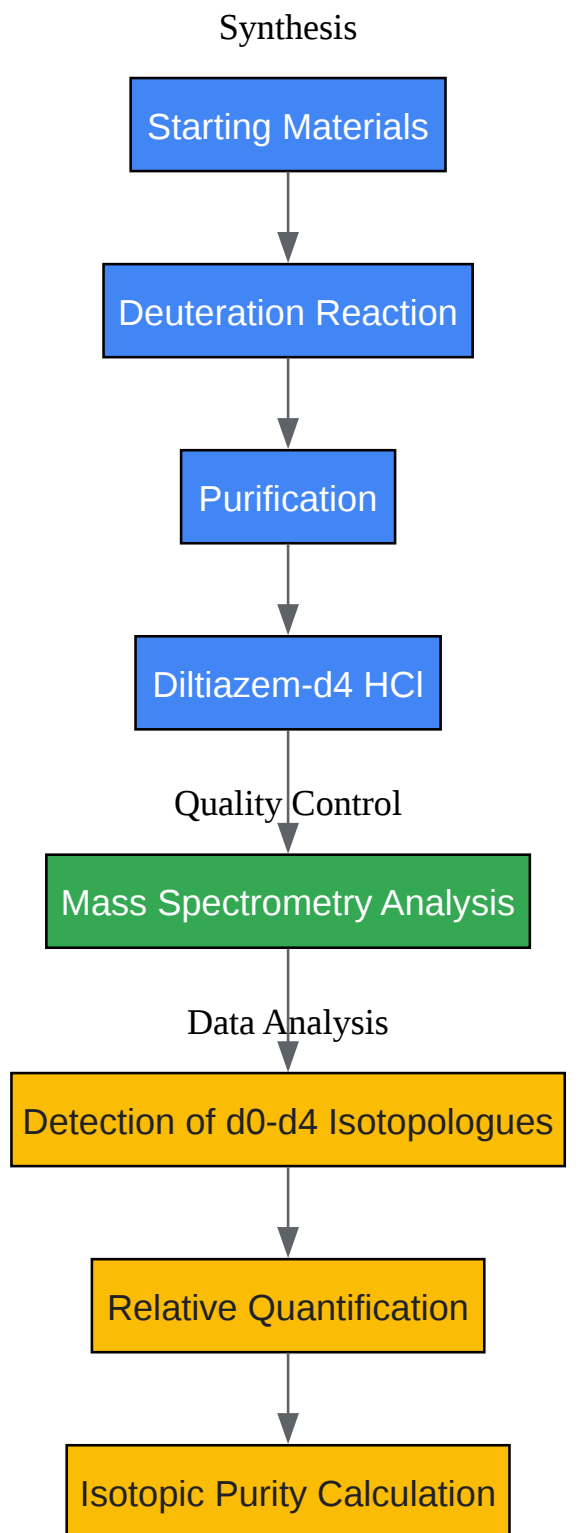
Visualizations

The following diagrams illustrate the logical workflow for the analysis of **Diltiazem-d4 Hydrochloride**.



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Caption: Analytical workflow for Diltiazem-d4 HCl.



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Caption: Isotopic purity determination pathway.

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References

- 1. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
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